1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene
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Overview
Description
1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene typically involves the introduction of fluorine atoms into the benzene ring and the subsequent attachment of the sulfamoylamino group. One common method involves the reaction of 2-fluorobenzene with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoylamino group to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which 1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-2-(sulfamoylamino)ethylbenzene
- 2,2-Difluoroethylbenzene
- 1,1-Difluorocyclopropane derivatives
Uniqueness
1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene stands out due to its specific combination of fluorine atoms and the sulfamoylamino group, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring high stability and specificity .
Properties
Molecular Formula |
C8H9F3N2O2S |
---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
1-[1,1-difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene |
InChI |
InChI=1S/C8H9F3N2O2S/c9-7-4-2-1-3-6(7)8(10,11)5-13-16(12,14)15/h1-4,13H,5H2,(H2,12,14,15) |
InChI Key |
HTVBDYJYWBEYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CNS(=O)(=O)N)(F)F)F |
Origin of Product |
United States |
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